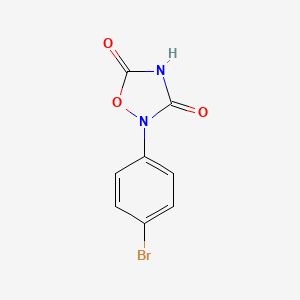![molecular formula C14H18O B14147158 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 88737-65-9](/img/structure/B14147158.png)
1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by a cyclopentyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable benzene derivative.
Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the benzene ring. The prop-2-en-1-yloxy group can be introduced using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Substitution: Introduction of halogenated or other substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
1-Cyclopentyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
88737-65-9 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1-cyclopentyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H18O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2,7-10,12H,1,3-6,11H2 |
Clé InChI |
OXNCFMNNGORTPD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C=C1)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


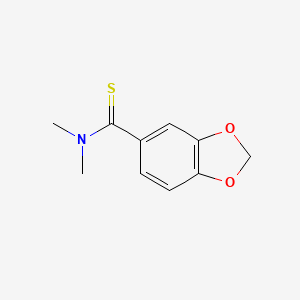
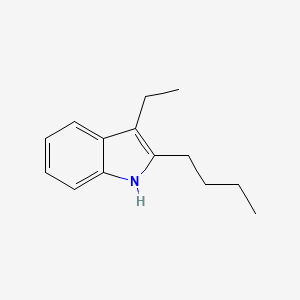
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
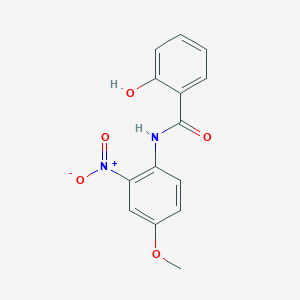
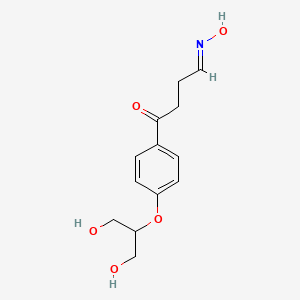
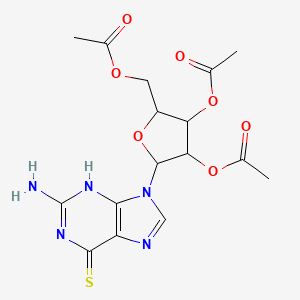
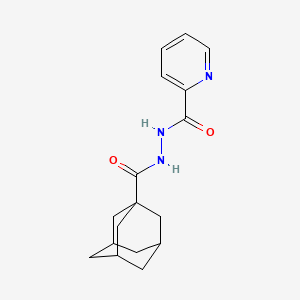
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
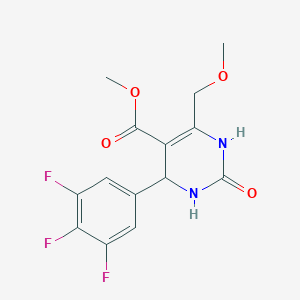
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
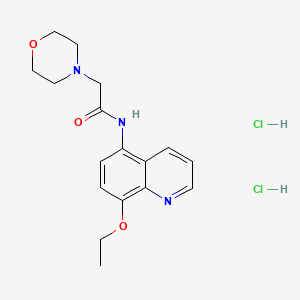
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
